molecular formula C34H42O19 B10799241 c3,6'-Disinapoyl sucrose

c3,6'-Disinapoyl sucrose

Cat. No.: B10799241
M. Wt: 754.7 g/mol
InChI Key: FHIJMQWMMZEFBL-SCTPVCJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c3,6’-Disinapoyl sucrose involves the esterification of sucrose with sinapic acid derivatives. The reaction typically requires the use of a catalyst and an appropriate solvent. The esterification process can be carried out under mild conditions to preserve the integrity of the sucrose molecule .

Industrial Production Methods: Industrial production of c3,6’-Disinapoyl sucrose may involve the extraction of the compound from the roots of Polygala tenuifolia, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: c3,6’-Disinapoyl sucrose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

c3,6’-Disinapoyl sucrose has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: c3,6’-Disinapoyl sucrose is unique due to its dual sinapoyl esterification, which enhances its neuroprotective and antidepressant effects. Its ability to modulate multiple signaling pathways and biochemical markers makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[(2S)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22?,23?,28?,29?,30?,31?,32?,33?,34-/m0/s1

InChI Key

FHIJMQWMMZEFBL-SCTPVCJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)O[C@]3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Origin of Product

United States

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